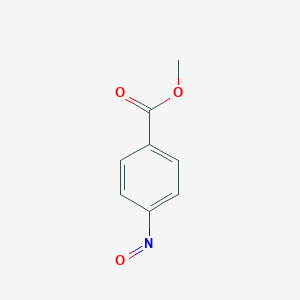

Methyl 4-nitrosobenzoate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Methyl 4-nitrosobenzoate, also known as this compound, is a useful research compound. Its molecular formula is C8H7NO3 and its molecular weight is 165.15 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Biochemical Research

Characterization of Enzymes

Methyl 4-nitrosobenzoate is notably employed in the biochemical characterization of enzymes, specifically nitroreductases. For instance, it has been utilized in studies involving NfsA, the major nitroreductase from Escherichia coli, which shows significant homology to flavin oxidoreductases from other species like Vibrio harveyi . This application highlights its role in understanding enzyme mechanisms and substrate specificity.

Mechanistic Studies

The compound serves as a substrate in mechanistic studies aimed at elucidating the pathways of nitro group reduction. By observing the reaction kinetics and products formed during the enzymatic reactions, researchers can gain insights into the catalytic mechanisms of nitroreductases .

Synthetic Chemistry

Intermediate in Organic Synthesis

this compound is used as an intermediate in the synthesis of various organic compounds. Its nitro group can be reduced to amines or further functionalized to create more complex molecules. This versatility makes it a valuable building block in organic synthesis .

Synthesis of Pharmaceuticals

The compound has potential applications in pharmaceutical chemistry, particularly in the synthesis of drug candidates that incorporate nitro or amino functionalities. The ability to modify the nitro group allows for the development of new therapeutic agents with enhanced biological activity .

Material Science

Polymer Chemistry

In material science, this compound can be utilized as a monomer or additive in polymer chemistry. Its incorporation into polymer matrices can impart specific properties such as increased thermal stability or altered mechanical characteristics .

Nanomaterials Development

Recent studies have explored using this compound in the synthesis of nanomaterials, where it acts as a precursor for creating nanoparticles with unique optical or electronic properties. This application is particularly relevant in developing advanced materials for electronics and photonics .

Case Study 1: Enzymatic Characterization

In a study published by researchers at a leading university, this compound was used to characterize the nitroreductase NfsA from E. coli. The findings demonstrated that this enzyme efficiently reduces this compound under anaerobic conditions, providing insights into its potential applications in bioremediation processes.

Case Study 2: Synthesis of Drug Candidates

Another research project focused on synthesizing novel anti-tumor agents derived from this compound. The study reported that modifications to the nitro group significantly enhanced the cytotoxicity against cancer cell lines, showcasing the compound's potential in medicinal chemistry.

Eigenschaften

IUPAC Name |

methyl 4-nitrosobenzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NO3/c1-12-8(10)6-2-4-7(9-11)5-3-6/h2-5H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAFWWZWJFFJXTF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)N=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NO3 |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30337452 |

Source

|

| Record name | Methyl 4-nitrosobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30337452 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.15 g/mol |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13170-28-0 |

Source

|

| Record name | Benzoic acid, 4-nitroso-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13170-28-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 4-nitrosobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30337452 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.